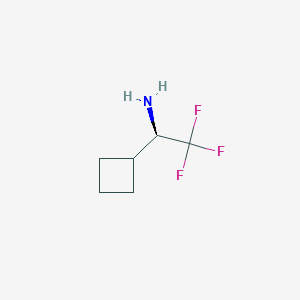

(R)-1-Cyclobutyl-2,2,2-trifluoroethanamine

Description

(R)-1-Cyclobutyl-2,2,2-trifluoroethanamine is a chiral amine featuring a cyclobutyl group and a trifluoroethylamine backbone. The cyclobutyl substituent introduces steric strain due to the four-membered ring, which may influence conformational stability and receptor-binding properties compared to bulkier cyclohexyl or aromatic analogs. The trifluoroethyl group enhances lipophilicity and metabolic stability, common traits in bioactive molecules.

Properties

Molecular Formula |

C6H10F3N |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

(1R)-1-cyclobutyl-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5(10)4-2-1-3-4/h4-5H,1-3,10H2/t5-/m1/s1 |

InChI Key |

LXAOKYBECWRFMX-RXMQYKEDSA-N |

Isomeric SMILES |

C1CC(C1)[C@H](C(F)(F)F)N |

Canonical SMILES |

C1CC(C1)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most common method for synthesizing (R)-1-Cyclobutyl-2,2,2-trifluoroethanamine involves the reaction between cyclobutylamine and trifluoroacetaldehyde . This approach is widely used due to its simplicity and efficiency in producing the desired stereoisomer.

Key Reaction Conditions

- Reaction Temperature : Controlled to optimize yield and minimize by-products.

- Catalyst Use : Catalysts may be employed to enhance reaction rates.

- Purification : The product is purified using advanced techniques such as distillation and crystallization to achieve high purity levels.

Industrial Applications

For large-scale production:

- Continuous flow reactors are utilized for better control over reaction parameters.

- Safety protocols are critical due to the reactivity of intermediates.

Alternative Synthesis via Precursor Modification

Use of Trifluoromethyl Precursors

An alternative route involves modifying trifluoromethylated precursors such as 1,1,1-trifluoro-2-chloroethane :

- Reacting 1,1,1-trifluoro-2-chloroethane with ammonia in a solvent like N-methylpyrrolidone under high pressure (7–11 MPa) and elevated temperatures (200–220°C).

- Neutralization with sodium carbonate followed by vacuum distillation to isolate the trifluoroethylamine intermediate.

This intermediate can then undergo further reactions to introduce the cyclobutyl group and produce (R)-1-Cyclobutyl-2,2,2-trifluoroethanamine.

Advantages

- High yield: Up to 97%.

- Short reaction time: 20–30 minutes compared to traditional methods requiring several hours.

Stereoselective Synthesis Approaches

Organocatalysis-Based Strategies

Stereoselective synthesis is critical for ensuring the production of the (R)-enantiomer. Organocatalysis offers an operationally simple method with high stereoselectivity:

- Use of chiral catalysts to control the configuration of the product.

- High cis:trans selectivity ratios (>20:1) can be achieved in related systems.

Comparative Analysis of Methods

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Cyclobutylamine + Trifluoroacetaldehyde | Simple reaction setup; uses readily available reagents | Scalable; high purity achievable | Requires careful temperature control |

| Trifluoromethyl Precursors | High-pressure reaction with ammonia | High yield; short reaction time | Requires specialized equipment |

| Organocatalysis | Stereoselective synthesis | High enantiomeric excess | Catalyst cost; limited scalability |

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclobutyl-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halides, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have highlighted the potential of (R)-1-cyclobutyl-2,2,2-trifluoroethanamine derivatives in cancer treatment. For instance, a derivative of this compound demonstrated significant anti-tumor activity against castration-resistant prostate cancer cells (LNCaP-AR). Specifically, compound 13b, which incorporates the trifluoroethyl group, exhibited a two-fold improvement in potency compared to the established drug enzalutamide. This compound was shown to inhibit the expression of prostate-specific antigen in a dose-dependent manner and demonstrated promising results in vivo with an effective dosage of 15 mg/kg once daily .

1.2 JAK Inhibitors

The compound has also been explored within the context of Janus kinase (JAK) inhibitors. JAK inhibitors are crucial in treating autoimmune diseases and inflammatory conditions. The incorporation of (R)-1-cyclobutyl-2,2,2-trifluoroethanamine into various molecular frameworks has been shown to enhance the efficacy of these inhibitors. For example, it has been found that the presence of this cyclobutyl moiety can significantly improve cell activity against JAK-related pathways, making it a valuable building block for developing new therapeutic agents targeting these kinases .

Synthetic Applications

2.1 Synthesis of Fluorinated Compounds

The synthesis of fluorinated cyclobutanes is another area where (R)-1-cyclobutyl-2,2,2-trifluoroethanamine plays a pivotal role. A study presented a practical route for synthesizing cyclobutanols and fluorocyclobutanes through radical addition reactions involving this compound as a key reagent. The ability to introduce trifluoroethoxy groups into biologically active substances allows for late-stage modifications that are highly desirable in medicinal chemistry .

Table 1: Summary of Synthetic Routes Involving (R)-1-Cyclobutyl-2,2,2-trifluoroethanamine

| Reaction Type | Product Type | Key Features |

|---|---|---|

| Radical Addition | Fluorocyclobutanes | Late-stage modification of drug candidates |

| Cyclization | Antitumor agents | Enhanced potency in prostate cancer models |

| Substitution Reactions | JAK inhibitors | Improved efficacy against inflammatory diseases |

Case Studies

3.1 Case Study: Development of Antitumor Agents

In a recent study on antitumor agents, researchers synthesized a series of compounds based on (R)-1-cyclobutyl-2,2,2-trifluoroethanamine. The lead compound showed significant activity against LNCaP-AR cells with an IC50 value lower than that of enzalutamide. This study illustrates the potential for developing more effective treatments for prostate cancer by leveraging the unique properties of cyclobutyl derivatives .

3.2 Case Study: JAK Inhibitor Development

Another research effort focused on optimizing JAK inhibitors by incorporating (R)-1-cyclobutyl-2,2,2-trifluoroethanamine into their structures. The results indicated that these modifications led to enhanced binding affinity and selectivity towards JAK kinases, demonstrating improved therapeutic profiles for treating conditions like rheumatoid arthritis and psoriasis .

Mechanism of Action

The mechanism of action of ®-1-Cyclobutyl-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl vs. Cyclobutyl Substitution

- (R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride (CAS 2564735-97-1, 97% purity ): Structural Difference: The cyclohexyl group replaces the cyclobutyl ring, reducing steric strain but increasing hydrophobicity. Implications: The six-membered cyclohexyl ring offers greater conformational flexibility and may improve solubility in non-polar environments. This analog’s hydrochloride salt is commercially available, indicating utility in medicinal chemistry.

(S)-1-Cyclohexyl-2,2,2-trifluoroethylamine (CAS 75703-08-1 ):

- Stereochemical Contrast : The (S)-enantiomer highlights the importance of chirality in pharmacological activity. Differences in enantiomer binding to chiral receptors or enzymes could lead to divergent biological outcomes.

Aromatic vs. Aliphatic Substituents

- (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1391469-75-2 ): Structural Features: A 3-(trifluoromethyl)phenyl group replaces the cyclobutyl ring. Properties: Molecular weight (279.61 g/mol) is higher than the cyclobutyl analog (unavailable in evidence), likely increasing lipophilicity (LogP ~3.0 estimated).

(R)-2,2,2-Trifluoro-1-phenylethanamine (CAS 22038-85-3 ):

- Simpler Aromatic Analog : Lacking the cyclobutyl or trifluoromethyl groups, this compound (MW 175.15 g/mol) serves as a baseline for studying electronic effects. The phenyl group may favor interactions with aromatic residues in target proteins.

Functional Group Modifications

- N-Benzyl-2,2,2-trifluoroethanamine (CAS 85963-50-4 ): Key Difference: A benzyl group replaces the cyclobutyl moiety. Physicochemical Data: Molecular weight 189.18 g/mol, LogP 2.73 , indicating moderate lipophilicity.

(S)-N-((R)-1-Cyclobutyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide (Ref: 10-F534754 ):

- Sulfinamide Derivative : This compound incorporates a sulfinamide group as a chiral auxiliary, used in asymmetric synthesis. The cyclobutyl-trifluoroethylamine core is retained, but the sulfinamide alters reactivity and stereochemical control.

Halogenated and Branched Analogs

- N,N-Diethyl(2-chloro-1,1,2-trifluoroethyl)amine (CAS 136184 ):

- Substitution Pattern : Features a chloro-trifluoroethyl group and diethylamine. The chlorine atom increases molecular weight (209.63 g/mol) and may introduce polarity or toxicity concerns.

- Applications : Marketed as “Yarovenko’s reagent,” it is used in fluoroorganic synthesis.

Data Table: Structural and Physicochemical Comparison

Key Findings and Implications

Trifluoromethyl groups (e.g., in ) increase electron-withdrawing effects, which may stabilize charge-transfer interactions in binding pockets .

Chirality and Bioactivity :

- Enantiomers like (R)- and (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine demonstrate the critical role of stereochemistry in drug design, where one enantiomer may exhibit superior efficacy or reduced toxicity.

Synthetic Utility :

- Derivatives such as the sulfinamide in highlight the compound’s role in asymmetric synthesis, enabling access to chiral intermediates for pharmaceuticals.

Lipophilicity Trends :

- Aromatic substituents (e.g., benzyl or phenyl groups) generally increase LogP compared to aliphatic rings, influencing membrane permeability and metabolic stability .

Biological Activity

(R)-1-Cyclobutyl-2,2,2-trifluoroethanamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(R)-1-Cyclobutyl-2,2,2-trifluoroethanamine features a cyclobutyl group attached to a trifluoroethanamine moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's pharmacokinetic properties.

Potential Targets:

- Receptors : Compounds with similar structures have been shown to interact with adrenergic and serotonin receptors.

- Enzymes : Inhibitory effects on certain kinases (e.g., JAK kinases) suggest potential applications in treating inflammatory conditions or cancers .

Antitumor Activity

Recent studies have indicated that analogs of (R)-1-Cyclobutyl-2,2,2-trifluoroethanamine exhibit promising antitumor activity. For instance, compounds structurally related to this amine have demonstrated significant inhibition of prostate-specific antigen (PSA) expression in LNCaP-AR cells, a model for castration-resistant prostate cancer (CRPC). These compounds showed IC50 values as low as 0.26 μM in inhibiting tumor growth .

In Vivo Studies

In vivo efficacy studies using xenograft models have shown that related compounds can significantly reduce tumor volumes. For example, one study reported a tumor inhibition rate of 96.9% at a dose of 15 mg/kg when administered orally . Such findings indicate that (R)-1-Cyclobutyl-2,2,2-trifluoroethanamine may possess similar therapeutic potential.

Case Study 1: Anticancer Properties

A recent investigation into the anticancer properties of thiohydantoin analogs bearing trifluoroethyl substitutions highlighted the importance of structural modifications in enhancing biological activity. The study found that specific analogs exhibited enhanced potency against cancer cell lines compared to existing therapies like enzalutamide .

Case Study 2: Kinase Inhibition

Research on salt-inducible kinase inhibitors has provided insights into the selectivity and potency of compounds similar to (R)-1-Cyclobutyl-2,2,2-trifluoroethanamine. The findings suggest that modifications to the trifluoromethyl group can improve selectivity against off-target kinases while retaining potent inhibitory effects on target kinases .

Data Summary

| Compound | IC50 (μM) | Target | Effect |

|---|---|---|---|

| (R)-1-Cyclobutyl-2,2,2-trifluoroethanamine | TBD | Potentially JAK kinases | Antitumor activity |

| Thiohydantoin analog (13b) | 0.26 | LNCaP-AR cells | PSA inhibition |

| SIK inhibitor GLPG3312 | <1 | SIKs | High selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.